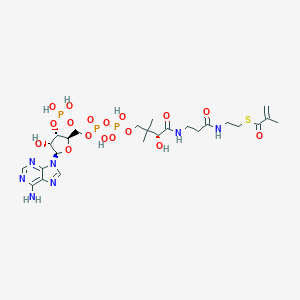

Methacryloyl-CoA

描述

属性

CAS 编号 |

6008-91-9 |

|---|---|

分子式 |

C25H40N7O17P3S |

分子量 |

835.6 g/mol |

IUPAC 名称 |

S-[2-[3-[[4-[[[(5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate |

InChI |

InChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14?,17?,18?,19?,23-/m1/s1 |

InChI 键 |

NPALUEYCDZWBOV-MBLKPAGUSA-N |

手性 SMILES |

CC(=C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

其他CAS编号 |

6008-91-9 |

物理描述 |

Solid |

同义词 |

S-(2-Methyl-2-propenoate) Coenzyme A; S-Methacrylate Coenzyme A; Methacrylyl Coenzyme A; Methacryloyl-CoA; |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of Methacryloyl-CoA in Valine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the branched-chain amino acid valine is a critical metabolic pathway with implications for cellular energy homeostasis and the pathophysiology of several metabolic disorders. A key, yet often overlooked, intermediate in this pathway is Methacryloyl-CoA. This highly reactive thioester stands at a crucial metabolic crossroads, and its efficient processing is vital to prevent cellular toxicity. This technical guide provides an in-depth exploration of the role of this compound in valine catabolism, detailing the enzymatic reactions governing its formation and degradation, summarizing key quantitative data, and providing detailed experimental protocols for the investigation of this pathway. The intricate regulation of this compound metabolism underscores its importance as a potential target for therapeutic intervention in related metabolic diseases.

Introduction to Valine Catabolism and the Emergence of this compound

Valine, an essential branched-chain amino acid (BCAA), is a vital substrate for protein synthesis and a source of energy, particularly in muscle, adipose tissue, kidney, and brain. The breakdown of valine occurs through a multi-step enzymatic pathway primarily within the mitochondria. The initial steps, shared with other BCAAs, involve transamination to α-ketoisovalerate, followed by oxidative decarboxylation to form isobutyryl-CoA.

It is at this stage that the unique aspects of valine catabolism begin, with the introduction of a reactive intermediate: this compound. This α,β-unsaturated thioester is formed from isobutyryl-CoA and is considered a potentially cytotoxic compound due to its high reactivity with cellular nucleophiles.[1] The efficient and coordinated action of subsequent enzymes is therefore critical to channel this metabolite towards the production of propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.

The Metabolic Fate of this compound

The central role of this compound in valine catabolism is defined by the enzymes that catalyze its formation and subsequent conversion.

Formation of this compound: Isobutyryl-CoA Dehydrogenase

The formation of this compound is catalyzed by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBDH) , encoded by the ACAD8 gene.[2][3][4][5][6] This flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme facilitates the α,β-dehydrogenation of isobutyryl-CoA, introducing a double bond to yield this compound.

Deficiencies in IBDH, though rare, lead to an inborn error of metabolism known as isobutyryl-CoA dehydrogenase deficiency (IBDD).[2][4][6] This condition is often identified through newborn screening by elevated levels of C4-acylcarnitine.[7] While many individuals with IBDD are asymptomatic, some may present with symptoms such as hypotonia, developmental delay, and anemia.[4]

Hydration of this compound: Enoyl-CoA Hydratase (Crotonase)

The detoxification and further metabolism of this compound begins with its hydration to (S)-3-hydroxyisobutyryl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (ECH) , also known as crotonase.[8] This enzyme belongs to a large superfamily of hydratases that act on a variety of enoyl-CoA thioesters.[9][10] The mitochondrial short-chain enoyl-CoA hydratase (ECHS1) is the primary enzyme responsible for this step in valine catabolism.[8]

The activity of ECHS1 is crucial for preventing the accumulation of the reactive this compound.[1] Inborn errors of metabolism caused by mutations in the ECHS1 gene lead to a severe neurodegenerative disorder, often presenting as Leigh syndrome, highlighting the critical role of this enzyme in cellular metabolism.

Liberation of the Acyl Group: 3-Hydroxyisobutyryl-CoA Hydrolase

In a unique step within the valine catabolic pathway, the CoA thioester is hydrolyzed before further oxidation. The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes the hydrolysis of (S)-3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate (B1249102) and free coenzyme A (CoA-SH).[11][12][13] This reaction is unusual as most β-oxidation pathways retain the CoA ester throughout the process.

The high turnover rate and widespread tissue activity of HIBCH suggest that the rapid removal of (S)-3-hydroxyisobutyryl-CoA is physiologically important.[11] This is likely a mechanism to pull the equilibrium of the crotonase reaction forward, further minimizing the concentration of the toxic this compound.[11] Deficiency in HIBCH is another rare inborn error of metabolism that can lead to severe neurological symptoms and metabolic acidosis.[14][15]

The subsequent steps involve the oxidation of 3-hydroxyisobutyrate to methylmalonate semialdehyde, which is then converted to propionyl-CoA.

Quantitative Analysis of Key Enzymes

The efficiency of this compound metabolism is dictated by the kinetic properties of the enzymes involved. While comprehensive data for all enzymes with their specific substrates in the valine pathway is not always available, the following table summarizes key reported kinetic parameters.

| Enzyme | Gene | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Organism/Tissue | Reference |

| Isobutyryl-CoA Dehydrogenase (IBDH) | ACAD8 | Isobutyryl-CoA | - | - | 0.8 | Human (recombinant) | [16] |

| (S)-2-Methylbutyryl-CoA | - | - | 0.23 | Human (recombinant) | [16] | ||

| n-Propionyl-CoA | - | - | 0.04 | Human (recombinant) | [16] | ||

| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | HIBCH | (S)-3-Hydroxyisobutyryl-CoA | 6 | 270 | 45 | Rat Liver | [11] |

| 3-Hydroxypropionyl-CoA | 25 | - | - | Rat Liver | [11] |

Signaling Pathways and Logical Relationships

The valine catabolic pathway is a linear sequence of enzymatic reactions. The following diagrams illustrate this pathway and a typical experimental workflow for studying enzyme activity.

References

- 1. Amino acid profiling for the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. providers2.genedx.com [providers2.genedx.com]

- 5. Isobutyryl-CoA dehydrogenase deficiency – newbornscreening.info [newbornscreening.info]

- 6. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 7. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 9. Crotonase family - Wikipedia [en.wikipedia.org]

- 10. The crotonase superfamily: divergently related enzymes that catalyze different reactions involving acyl coenzyme a thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and partial characterization of 3-hydroxyisobutyryl-coenzyme A hydrolase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-hydroxyisobutyryl-CoA hydrolase - Wikipedia [en.wikipedia.org]

- 14. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring Valine Metabolism in Astrocytic and Liver Cells: Lesson from Clinical Observation in TBI Patients for Nutritional Intervention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Regulating Methacryloyl-CoA Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the enzymatic landscape governing the metabolism of methacryloyl-CoA, a critical intermediate in the catabolism of the amino acid valine. Emphasis is placed on the regulatory roles of these enzymes, their kinetic properties, and the methodologies used for their study.

Executive Summary

This compound is a reactive and potentially toxic thioester intermediate formed during the mitochondrial degradation of the branched-chain amino acid valine.[1][2] Its metabolic fate is tightly controlled by a series of enzymes that ensure its rapid conversion to less harmful metabolites, ultimately leading to the production of propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle as succinyl-CoA. Dysregulation or deficiency in these enzymes can lead to severe metabolic disorders. This guide details the core enzymes, their kinetics, the metabolic pathway, and standard experimental protocols for their analysis.

The Valine Catabolic Pathway and the Role of this compound

The breakdown of valine occurs in the mitochondria and involves a multi-step pathway. This compound is a central, yet transient, molecule in this process. Its high reactivity is attributed to its α,β-unsaturated thioester structure, which can readily react with cellular nucleophiles, including thiol groups in proteins, leading to cytotoxicity.[3][4] The efficient and coordinated action of the subsequent enzymes is therefore crucial for cellular health.

The metabolic pathway is as follows:

-

Valine is first transaminated to α-ketoisovalerate.

-

α-Ketoisovalerate is oxidatively decarboxylated to Isobutyryl-CoA .

-

Isobutyryl-CoA is dehydrogenated by Isobutyryl-CoA dehydrogenase (IBD) to form This compound .[5][6]

-

This compound is rapidly hydrated by Methacrylyl-CoA hydratase (Crotonase) to form 3-hydroxyisobutyryl-CoA.[1][7]

-

3-Hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to 3-hydroxyisobutyrate (B1249102) and free Coenzyme A (CoA).[1][8]

-

3-Hydroxyisobutyrate is oxidized to methylmalonate semialdehyde.

-

Methylmalonate semialdehyde is converted to Propionyl-CoA .

-

Propionyl-CoA is carboxylated by Propionyl-CoA carboxylase (PCC) to (S)-methylmalonyl-CoA.[9]

-

(S)-methylmalonyl-CoA is epimerized by Methylmalonyl-CoA epimerase (MCEE) to (R)-methylmalonyl-CoA.

-

(R)-methylmalonyl-CoA is isomerized by the vitamin B12-dependent Methylmalonyl-CoA mutase (MUT) to Succinyl-CoA , which then enters the TCA cycle.[10]

Core Regulatory Enzymes

The concentration and flux of this compound are primarily regulated by the enzymes that produce and consume it.

Isobutyryl-CoA Dehydrogenase (IBD)

-

Gene: ACAD8

-

Function: Catalyzes the α,β-dehydrogenation of isobutyryl-CoA to form this compound, the committed step for its entry into this specific catabolic route.[5][6]

-

Regulation & Clinical Significance: IBD deficiency is a rare autosomal recessive disorder.[11] While many individuals identified through newborn screening are asymptomatic, symptoms can include hypotonia, developmental delay, and anemia.[6][12] The clinical phenotype is often mild, suggesting the existence of alternative metabolic pathways or less toxicity from isobutyryl-CoA accumulation compared to other acyl-CoA intermediates.

Methacrylyl-CoA Hydratase (Enoyl-CoA Hydratase, ECHS1, Crotonase)

-

Gene: ECHS1

-

Function: A member of the hydratase/isomerase superfamily, this enzyme catalyzes the hydration of the double bond in this compound to form 3-hydroxyisobutyryl-CoA.[2][13] This is the primary detoxification step, converting the highly reactive α,β-unsaturated thioester into a more stable β-hydroxy thioester.

-

Regulation & Clinical Significance: ECHS1 has broad substrate specificity but shows moderate activity towards this compound.[14] Its activity is crucial for preventing this compound accumulation. Inborn errors in ECHS1 are associated with severe neurological disease. Furthermore, the activities of both methacrylyl-CoA hydratase and HIBCH were found to be significantly lower (by 36% to 46%) in human livers with cirrhosis or hepatocellular carcinoma compared to normal livers, indicating a compromised ability to detoxify this compound in liver disease states.[4][15]

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH)

-

Gene: HIBCH

-

Function: This enzyme catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA, releasing the acyl group from Coenzyme A to form 3-hydroxyisobutyrate.[8][16] This step is unique to valine metabolism and serves two purposes: it regenerates free CoA, and it produces a small, diffusible molecule (3-hydroxyisobutyrate) that can be further metabolized.[7]

-

Regulation & Clinical Significance: HIBCH deficiency is a rare autosomal recessive disorder that leads to the accumulation of toxic upstream intermediates.[8] It often presents with Leigh-like syndrome, ketoacidosis, and neurodegeneration. Disease severity has been correlated with the level of residual HIBCH enzyme activity.[8]

Quantitative Enzyme Data

The following tables summarize key quantitative data for the core enzymes involved in this compound metabolism.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Reference(s) |

|---|---|---|---|---|---|---|

| Isobutyryl-CoA Dehydrogenase (IBD) | Isobutyryl-CoA | Human (recombinant) | - | - | 0.8 | [5] |

| (S)-2-Methylbutyryl-CoA | Human (recombinant) | - | - | 0.23 | [5] | |

| n-Propionyl-CoA | Human (recombinant) | - | - | 0.04 | [5] | |

| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Methacrylyl-CoA | Human (lymphoblastoid cells) | 3.7 ± 0.7 | - | - | [8] |

| Methacrylyl-CoA (p.A96D mutant) | Human (patient lymphoblastoid cells) | 20.1 ± 6.6 | - | - | [8] | |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | Human (liver) | 290 | - | - | [9] |

| Bicarbonate (HCO₃⁻) | Human (liver) | 3000 | - | - | [9] | |

| ATP | Human (liver) | 80 | - | - | [9] |

| Enoyl-CoA Hydratase (ECHS1/Crotonase) | Crotonyl-CoA | Rat (peroxisomal MFE1) | 82 | 113 | 1.38 |[10] |

Table 2: Enzyme Activity in Health and Disease

| Enzyme | Condition | Tissue/Cell Type | Activity | % of Control | Reference(s) |

|---|---|---|---|---|---|

| HIBCH | Control | Human Fibroblasts | 5.3–10.5 nmol/(min·mg protein) | 100% | |

| HIBCH Deficiency (p.Arg66Trp) | Human Fibroblasts | 1.1–1.7 nmol/(min·mg protein) | ~10-32% | ||

| Methacrylyl-CoA Hydratase | Liver Cirrhosis | Human Liver | - | 54-64% | [15] |

| HIBCH | Liver Cirrhosis | Human Liver | - | 54-64% |[15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme function.

Protocol: Spectrophotometric Assay for HIBCH Activity

This is a coupled enzyme assay that measures the formation of 3-hydroxyisobutyryl-CoA from methacrylyl-CoA by crotonase, which is then hydrolyzed by HIBCH, releasing free CoA. The released CoA-SH reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[8]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% (w/v) Triton X-100.

-

DTNB solution: 10 mM in Assay Buffer.

-

Methacrylyl-CoA solution: 2 mM in water.

-

Crotonase (Enoyl-CoA Hydratase): 100 units/mL.

-

Sample: Cell or tissue lysate prepared in a suitable lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.5% Triton X-100 with protease inhibitors).

Procedure:

-

Prepare the assay cocktail in a 1 mL cuvette. For a 1 mL final volume, add:

-

850 µL of Assay Buffer.

-

10 µL of 10 mM DTNB (final concentration: 0.1 mM).

-

10 µL of Crotonase (final concentration: 1 unit/mL).

-

50-100 µL of sample lysate (containing HIBCH).

-

-

Incubate the cuvette at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 100 µL of 2 mM methacrylyl-CoA (final concentration: 0.2 mM).

-

Immediately mix by inversion and place the cuvette in a spectrophotometer.

-

Monitor the increase in absorbance at 412 nm over time (e.g., for 5-10 minutes).

-

Calculate the rate of reaction using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).

Protocol: General Assay for Acyl-CoA Dehydrogenase (IBD) Activity

This assay measures the reduction of an artificial electron acceptor, ferrocenium (B1229745) hexafluorophosphate (B91526), which accompanies the oxidation of the acyl-CoA substrate. The reduction is monitored as a decrease in absorbance at 300 nm.

Materials:

-

Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.

-

Substrate: Isobutyryl-CoA solution (e.g., 10 mM stock).

-

Electron Acceptor: Ferrocenium hexafluorophosphate solution (e.g., 20 mM stock in acetonitrile, handle with care).

-

Sample: Purified or partially purified IBD enzyme.

Procedure:

-

Set up a 1 mL quartz cuvette with 950 µL of Assay Buffer.

-

Add the IBD enzyme sample to the cuvette.

-

Add ferrocenium solution to a final concentration of 100-200 µM.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the isobutyryl-CoA substrate to the desired final concentration (e.g., 100 µM).

-

Immediately mix and monitor the decrease in absorbance at 300 nm.

-

Calculate the activity based on the molar extinction coefficient of ferrocenium.

Protocol: Direct Assay for Methacrylyl-CoA Hydratase (ECHS1) Activity

This assay directly measures the hydration of the α,β-double bond of methacrylyl-CoA, which results in a decrease in absorbance at a wavelength where the enoyl-CoA thioester absorbs, typically around 263 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Substrate: Methacrylyl-CoA solution (e.g., 1 mM stock).

-

Sample: Purified or partially purified ECHS1 enzyme.

Procedure:

-

Set up a 1 mL quartz cuvette with Assay Buffer.

-

Add the ECHS1 enzyme sample.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding methacrylyl-CoA to a final concentration of 50-100 µM.

-

Immediately mix and monitor the decrease in absorbance at ~263 nm.

-

Calculate the rate using the change in the extinction coefficient between methacrylyl-CoA and 3-hydroxyisobutyryl-CoA.

Conclusion and Future Directions

The enzymes regulating this compound metabolism are critical for the safe catabolism of valine and the prevention of cellular toxicity. The core enzymes—IBD, ECHS1, and HIBCH—represent key control points whose dysfunction leads to significant pathology. For drug development professionals, these enzymes, particularly HIBCH and ECHS1, could be investigated as potential targets in contexts where valine metabolism is aberrantly high, such as in certain cancers. Furthermore, understanding the post-transcriptional regulation that leads to decreased enzyme activity in liver disease could open new therapeutic avenues to mitigate metabolite toxicity in patients with cirrhosis.[15] Continued research into the specific kinetic parameters and regulatory mechanisms of these enzymes will be vital for developing targeted therapies for related metabolic disorders.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isobutyryl-CoA Dehydrogenase Deficiency (ACAD8 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

- 6. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 11. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enoyl-CoA hydratase, mitochondrial - Olink Explore Cardiometabolic II — Olink® [olink.com]

- 13. Frontiers | Cinical, Metabolic, and Genetic Analysis and Follow-Up of Eight Patients With HIBCH Mutations Presenting With Leigh/Leigh-Like Syndrome [frontiersin.org]

- 14. genecards.org [genecards.org]

- 15. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Methacryloyl-CoA: A Potential Biomarker Poised to Revolutionize Diagnosis and Therapeutic Monitoring in Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate web of metabolic pathways is fundamental to human health, and disruptions within this network can lead to a cascade of debilitating diseases. In the quest for early and accurate diagnosis, as well as for monitoring therapeutic efficacy, the identification of reliable biomarkers is paramount. Emerging evidence points to methacryloyl-coenzyme A (methacryloyl-CoA) as a highly promising, yet under-investigated, biomarker for a class of inherited metabolic disorders related to the catabolism of the branched-chain amino acid, valine. This technical guide provides a comprehensive overview of the core science surrounding this compound, its association with metabolic diseases, and the experimental frameworks necessary for its validation and clinical implementation.

The Central Role of this compound in Valine Catabolism

This compound is a key intermediate in the mitochondrial catabolism of valine.[1][2] The breakdown of valine is a multi-step process that ultimately yields propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. A critical enzyme in this pathway is 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which is responsible for the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.[3][4]

A deficiency in HIBCH leads to the accumulation of upstream metabolites, including 3-hydroxyisobutyryl-CoA. Due to the reversible nature of the preceding enzymatic step catalyzed by enoyl-CoA hydratase, this accumulation drives a backward reaction, resulting in a significant increase in the concentration of this compound.[5][6] This accumulation is believed to be a key driver of the pathophysiology observed in HIBCH deficiency.[7]

This compound as a Pathogenic Molecule

The toxicity of this compound stems from its high reactivity.[5] As an α,β-unsaturated thioester, it is a potent Michael acceptor, readily forming covalent adducts with nucleophilic groups in cellular macromolecules such as proteins and DNA.[8] This reactivity is believed to underpin the cellular damage and mitochondrial dysfunction seen in HIBCH deficiency.[9]

Protein Adduct Formation

The thiol groups of cysteine residues in proteins are particularly susceptible to adduction by this compound.[9] The formation of these adducts can lead to enzyme inhibition, disruption of protein structure and function, and the induction of cellular stress responses. The identification and quantification of specific this compound-protein adducts could serve as a more stable and specific biomarker of this compound exposure than the transient metabolite itself.

DNA Damage

The potential for this compound and its derivatives to cause DNA damage is a significant concern. Studies on related methacrylate (B99206) compounds have shown that they can induce oxidative DNA damage and DNA double-strand breaks.[10][11][12] The proposed mechanisms involve the generation of reactive oxygen species (ROS) and direct adduction to DNA bases.[10][11] This genotoxicity could contribute to the neurodegenerative features observed in severe metabolic diseases.

Mitochondrial Dysfunction

Mitochondria are the primary site of valine catabolism and, consequently, the location of this compound accumulation in HIBCH deficiency.[3] The accumulation of this toxic metabolite can have profound effects on mitochondrial function. It has been suggested that this compound can inhibit key mitochondrial enzymes and disrupt the electron transport chain, leading to impaired energy production and increased oxidative stress.[9][13][14][15][16][17]

This compound in the Landscape of Metabolic Biomarkers

Currently, the diagnosis of organic acidemias like propionic acidemia and methylmalonic acidemia relies on the detection of primary and secondary metabolites such as methylcitric acid, propionylcarnitine (B99956) (C3), and methylmalonic acid.[18] While these are established biomarkers, there is an unmet need for markers that can provide a more direct indication of pathway flux and cellular toxicity.

| Biomarker Category | Examples | Relevance to this compound |

| Primary Metabolites | Propionic acid, Methylmalonic acid, Methylcitric acid | This compound is a primary metabolite in the valine catabolism pathway. |

| Secondary Metabolites | Propionylcarnitine (C3), 3-Hydroxypropionic acid, Acylglycines | The accumulation of this compound can lead to the formation of secondary metabolites, such as cysteine conjugates.[5][19] |

| Mitochondrial Dysfunction Markers | Fibroblast growth factor 21 (FGF21), Lactate | This compound-induced mitochondrial damage can lead to an increase in these markers. |

| Oxidative Stress Markers | 8-isoprostaglandin F2α, Protein carbonyls, Malondialdehyde | The reactivity of this compound can induce oxidative stress, leading to elevated levels of these markers.[13][20][21][22] |

Table 1: Comparison of Biomarker Categories in Related Metabolic Diseases.

Experimental Protocols for the Investigation of this compound

The validation of this compound as a clinical biomarker requires robust and standardized experimental protocols.

Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoA species in biological samples.[1]

Sample Preparation:

-

Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, tissues are homogenized in a cold extraction solution (e.g., 10% trichloroacetic acid or a methanol/water mixture).

-

Internal Standard Spiking: A stable isotope-labeled internal standard of this compound should be added to the homogenate to correct for extraction inefficiency and matrix effects.

-

Protein Precipitation and Extraction: After homogenization, proteins are precipitated, and the supernatant containing the acyl-CoAs is collected. Solid-phase extraction (SPE) can be used for further purification and concentration of the analytes.[1]

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography is typically used to separate this compound from other acyl-CoAs and interfering substances.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for quantification. The transitions for native and isotope-labeled this compound need to be optimized.

Detection of this compound Adducts

The analysis of protein and DNA adducts also relies heavily on mass spectrometry-based proteomics and metabolomics approaches.

Protein Adduct Analysis:

-

Protein Extraction and Digestion: Proteins are extracted from tissues or cells, and may be enriched for specific subcellular fractions (e.g., mitochondria). The proteins are then digested into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry. Adducted peptides will have a characteristic mass shift corresponding to the addition of a methacryloyl group.

-

Data Analysis: Specialized software is used to identify the adducted peptides and pinpoint the specific amino acid residues that are modified.

DNA Adduct Analysis:

-

DNA Extraction and Hydrolysis: DNA is extracted and purified from tissues or cells. The DNA is then enzymatically or chemically hydrolyzed to individual nucleosides.

-

LC-MS/MS Analysis: The nucleoside mixture is analyzed by LC-MS/MS to detect and quantify any methacryloyl-adducted nucleosides.

Cellular and Animal Models

Cell Culture Models:

-

HIBCH-deficient cell lines: CRISPR-Cas9 technology can be used to create HIBCH knockout or knock-in cell lines (e.g., in HEK293 or patient-derived fibroblasts) to study the cellular consequences of this compound accumulation in a controlled environment.[23][24][25][26][27]

Animal Models:

-

Hibch knockout mice: The generation of a conditional or tissue-specific Hibch knockout mouse model would be invaluable for studying the in vivo pathogenesis of HIBCH deficiency and for testing potential therapeutic interventions.[18][28][29][30]

Future Perspectives and Conclusion

This compound holds significant promise as a biomarker for metabolic diseases stemming from impaired valine catabolism. Its direct involvement in the pathophysiology of these disorders, coupled with its high reactivity, suggests that it could serve as a sensitive and specific indicator of disease presence and severity. Further research is needed to:

-

Establish quantitative reference ranges: Determine the normal and pathological concentrations of this compound in various biological matrices.

-

Develop standardized clinical assays: Create robust and reproducible LC-MS/MS-based assays for routine clinical use.

-

Investigate its role in other diseases: Explore the potential involvement of this compound accumulation in other metabolic and neurodegenerative conditions.

-

Explore therapeutic interventions: The development of strategies to mitigate the toxicity of this compound, such as trapping agents or enhancers of its downstream metabolism, could offer new therapeutic avenues.

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Successful diagnosis of HIBCH deficiency from exome sequencing and positive retrospective analysis of newborn screening cards in two siblings presenting with Leigh’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIBCH mutations can cause Leigh-like disease with combined deficiency of multiple mitochondrial respiratory chain enzymes and pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dental methacrylates may exert genotoxic effects via the oxidative induction of DNA double strand breaks and the inhibition of their repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial Respiratory Chain Supercomplexes: From Structure to Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial Respiratory Chain Supercomplexes: From Structure to Function | MDPI [mdpi.com]

- 16. The functional significance of mitochondrial respiratory chain supercomplexes | EMBO Reports [link.springer.com]

- 17. Mitochondrial Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BioKB - Publication [biokb.lcsb.uni.lu]

- 20. mdpi.com [mdpi.com]

- 21. Systemic markers of oxidative stress in relation to metabolic syndrome components - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. Researcher creates cell lines to help treat mitochondrial diseases in children | EurekAlert! [eurekalert.org]

- 25. Production of CRISPR-Cas9 Transgenic Cell Lines for Knocksideways Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Developing CRISPR/Cas9-Mediated Fluorescent Reporter Human Pluripotent Stem-Cell Lines for High-Content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Overview: generation of gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. cyagen.com [cyagen.com]

The chemical structure and properties of Methacryloyl-CoA

Methacryloyl-coenzyme A (Methacryloyl-CoA) is a pivotal intermediate in the catabolism of the branched-chain amino acid valine.[1][2] Its significance extends to various metabolic and disease pathways, making it a molecule of considerable interest to researchers in biochemistry, metabolism, and drug development. This guide provides an in-depth overview of its chemical structure, properties, metabolic role, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is an acyl-CoA derivative formed by the condensation of methacrylic acid and coenzyme A.[3] This structure imparts specific chemical reactivity, particularly its high reactivity with free thiol compounds.[1][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Formula | C25H40N7O17P3S[1][4] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate[3] |

| InChI Key | NPALUEYCDZWBOV-NDZSKPAWSA-N[4] |

| SMILES | CC(=C)C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@HN1C=NC2=C1N=CN=C2N[4] |

| CAS Number | 6008-91-9[1][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Average Molecular Weight | 835.608 g/mol | [1][4] |

| Monoisotopic Molecular Weight | 835.141423115 g/mol | [1][4] |

| Physical State | Solid | [3] |

| Water Solubility (Predicted) | 4.11 g/L | [5] |

| logP (Predicted) | -4.5 | [5][6] |

| pKa (Strongest Acidic, Predicted) | 0.82 | [5][6] |

| pKa (Strongest Basic, Predicted) | 4.01 | [5][6] |

Metabolic Significance

This compound is a key intermediate in the degradation pathway of valine, and also features in leucine (B10760876) and isoleucine metabolism.[1][4] It is formed from isobutyryl-CoA and is subsequently hydrated to 3-hydroxyisobutyryl-CoA. The enzymes responsible for its metabolism are critical for preventing the accumulation of this potentially toxic compound.[7]

Key Metabolic Reactions:

-

Formation: Isobutyryl-CoA is dehydrogenated by isobutyryl-CoA dehydrogenase to form this compound.

-

Hydration: this compound is converted to 3-hydroxyisobutyryl-CoA by the enzyme enoyl-CoA hydratase (also known as methacrylyl-CoA hydratase).[7]

-

Hydrolysis: The subsequent intermediate, 3-hydroxyisobutyryl-CoA, is acted upon by 3-hydroxyisobutyryl-CoA hydrolase.[7]

Dysfunction in these enzymes can lead to an accumulation of this compound and related metabolites, which is associated with several metabolic disorders, including 3-hydroxyisobutyric aciduria and methylmalonate semialdehyde dehydrogenase deficiency.[4] In liver diseases such as cirrhosis and hepatocellular carcinoma, the activities of methacrylyl-CoA hydratase and 3-hydroxyisobutyryl-CoA hydrolase are significantly reduced, impairing the detoxification of this compound.[7]

Experimental Protocols & Methodologies

The study and application of this compound often require its synthesis and subsequent analysis. Both enzymatic and chemical synthesis routes have been explored.

A common method for producing this compound is through the enzymatic conversion of 3-hydroxyisobutyryl-CoA.[8][9]

-

Principle: This method utilizes an enzyme with dehydratase activity to remove a water molecule from 3-hydroxyisobutyryl-CoA, yielding this compound.[9]

-

Enzyme Source: Dehydratases derived from microorganisms such as Pseudomonas or Rhodococcus have been shown to be effective.[8][9]

-

Reaction Conditions:

-

Substrate: 3-hydroxyisobutyryl-CoA solution prepared in an aqueous medium (e.g., buffer).[9]

-

pH: The reaction is typically carried out in a pH range of 4.0 to 10.0.[8][9]

-

Temperature: The optimal temperature range is between 5°C and 80°C.[8][9]

-

Duration: Reaction times can vary from 1 minute to 1 week, depending on the desired conversion rate.[8][9]

-

-

Yield: This method can achieve a conversion rate of 50% or higher.[8][9]

While less detailed in the provided context, chemical synthesis of this compound is also possible. One publication outlines a method involving acrylates and Coenzyme A.[10] The general principle involves activating methacrylic acid, for instance by converting it to methacryloyl chloride, and then reacting it with the thiol group of coenzyme A.[11]

The characterization and quantification of this compound typically involve standard analytical chemistry techniques:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is used for the separation and purification of this compound from reaction mixtures.[10]

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is employed for accurate mass determination and structural confirmation.[10]

-

Spectroscopy: Magnetic Resonance Spectroscopy (NMR) provides detailed structural elucidation.[10]

References

- 1. P. aeruginosa Metabolome Database: Methacrylyl-CoA (PAMDB000225) [pseudomonas.umaryland.edu]

- 2. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]

- 5. Showing Compound methylacrylyl-CoA (FDB030999) - FooDB [foodb.ca]

- 6. Showing Compound Methacrylyl-CoA (FDB022369) - FooDB [foodb.ca]

- 7. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2015015784A1 - METHOD FOR PRODUCING METHACRYLYL-CoA - Google Patents [patents.google.com]

- 9. EP3029145A1 - METHOD FOR PRODUCING METHACRYLYL-CoA - Google Patents [patents.google.com]

- 10. Synthesis of methacrylyl-CoA and (R)- and (S)-3-hydroxyisobutyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Localization of Methacryloyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacryloyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine. The efficiency and regulation of its metabolism are critically dependent on the precise subcellular localization of the involved enzymes. This technical guide provides a comprehensive overview of the intracellular compartmentalization of this compound metabolism, with a primary focus on its mitochondrial localization. We present quantitative data on key enzymes, detailed experimental protocols for determining subcellular localization, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this crucial metabolic process.

Introduction

The breakdown of the essential amino acid valine converges on the formation of this compound, a reactive thioester. The subsequent metabolic fate of this compound is intrinsically linked to mitochondrial function, as the enzymatic machinery responsible for its conversion to succinyl-CoA, an intermediate of the citric acid cycle, is predominantly housed within this organelle.[1][2] Understanding the precise intracellular geography of this pathway is paramount for elucidating the pathophysiology of related metabolic disorders and for the development of targeted therapeutic interventions. This guide serves as a technical resource for professionals engaged in research and drug development related to branched-chain amino acid metabolism.

The Mitochondrial Hub of this compound Metabolism

The catabolism of this compound is a multi-step process involving a series of enzymes primarily located within the mitochondrial matrix. This compartmentalization ensures the efficient channeling of intermediates and the coupling of their oxidation to cellular energy production.

Key Enzymes and Their Subcellular Localization

The core pathway for this compound metabolism involves the following key enzymes, all of which have been demonstrated to be localized within the mitochondria:

-

Isobutyryl-CoA Dehydrogenase (IBD/ACAD8): This enzyme catalyzes the oxidation of isobutyryl-CoA to this compound, the first committed step in this specific part of the valine degradation pathway.[3][4] Studies have confirmed its mitochondrial localization.[3][5]

-

Enoyl-CoA Hydratase (Crotonase): This enzyme hydrates this compound to form 3-hydroxyisobutyryl-CoA. While multiple isoforms of enoyl-CoA hydratase exist, the one involved in valine catabolism is mitochondrial.

-

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH): This enzyme cleaves the CoA thioester from 3-hydroxyisobutyryl-CoA to yield 3-hydroxyisobutyrate (B1249102). Disruptions in this mitochondrial enzyme have been shown to affect seed development in Arabidopsis thaliana, highlighting its importance.[1]

-

3-Hydroxyisobutyrate Dehydrogenase: This enzyme oxidizes 3-hydroxyisobutyrate to methylmalonate semialdehyde.

-

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH): This enzyme converts methylmalonate semialdehyde to propionyl-CoA.[1]

-

Propionyl-CoA Carboxylase (PCC): A biotin-dependent mitochondrial enzyme that carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[6][7][8] It is composed of alpha and beta subunits, encoded by the PCCA and PCCB genes, respectively.

-

Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the conversion of (S)-methylmalonyl-CoA to its (R)-stereoisomer.[5]

-

Methylmalonyl-CoA Mutase (MUT): A vitamin B12-dependent enzyme that isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle.[9][10][11]

Quantitative Data on Key Mitochondrial Enzymes

The following tables summarize available quantitative data for the key enzymes involved in this compound metabolism. These values are essential for kinetic modeling and for understanding the metabolic flux through the pathway.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Isobutyryl-CoA Dehydrogenase (ACAD8) | 2-methylpropanoyl-CoA | 2.6 | 2.0 | [12] |

| (2S)-2-methylbutanoyl-CoA | 18 | 4.1 | [12] | |

| n-propionyl-CoA | 24 | 0.83 | [12] | |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 290 | - | [6] |

| ATP | 80 | - | [6] | |

| Bicarbonate | 3000 | - | [6] | |

| Methylmalonyl-CoA Mutase (MUT) | Adenosylcobalamin | Increased 40- to 900-fold in mutants | 0.2% to nearly 100% of wild-type | [9] |

Table 2: Specific Activity of Key Enzymes

| Enzyme | Source | Specific Activity | Conditions | Source |

| Propionyl-CoA Carboxylase | Bovine liver mitochondria | 992 µmol/h/mg protein | - | [13] |

| Methylmalonyl-CoA Mutase | Recombinant human MUT in E. coli | 0.2-0.3 U/mg protein in cell-free extract | 12°C post-induction | [9][11] |

| Methylmalonyl-CoA Mutase | Rat liver | - | Expressed as nmol/h/mg protein | [10] |

Experimental Protocols for Determining Intracellular Localization

The mitochondrial localization of the enzymes involved in this compound metabolism can be determined and verified using a combination of established experimental techniques.

Subcellular Fractionation by Differential Centrifugation

This is a classical biochemical technique to isolate different organelles.

Protocol:

-

Homogenization:

-

Harvest cultured cells or finely mince fresh tissue.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.5, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

-

Allow cells to swell on ice for 10-15 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or a needle and syringe (25-27 gauge, 10-20 passages). Monitor cell lysis under a microscope.

-

-

Centrifugation Steps (perform all steps at 4°C):

-

Nuclear Pellet: Centrifuge the homogenate at 1,000 x g for 10 minutes. The pellet contains nuclei. Collect the supernatant (post-nuclear supernatant).

-

Mitochondrial Pellet: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes. The resulting pellet is the crude mitochondrial fraction. The supernatant is the cytosolic and microsomal fraction.

-

Washing: Resuspend the crude mitochondrial pellet in the homogenization buffer and centrifuge again at 10,000 x g for 20 minutes to wash the mitochondria.

-

Cytosolic Fraction: The supernatant from the mitochondrial pelleting step can be further centrifuged at 100,000 x g for 1 hour to pellet microsomes, leaving the supernatant as the cytosolic fraction.

-

-

Analysis:

-

Determine the protein concentration of each fraction using a Bradford or BCA assay.

-

Analyze the fractions by Western blotting using antibodies specific for the enzyme of interest and for organelle-specific markers (e.g., TOM20 for mitochondria, Lamin B1 for nucleus, and GAPDH for cytosol) to assess the purity of the fractions.

-

Immunofluorescence Microscopy

This technique allows for the visualization of the subcellular localization of a specific protein in intact cells.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips to 60-70% confluency.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody specific to the enzyme of interest (e.g., anti-ACAD8) diluted in the blocking buffer overnight at 4°C.

-

To co-localize with mitochondria, a primary antibody against a known mitochondrial marker (e.g., anti-TOM20 or anti-HSP60) can be included.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a fluorescence or confocal microscope. Co-localization of the signals from the enzyme-specific antibody and the mitochondrial marker will confirm mitochondrial localization.

-

Mass Spectrometry-Based Proteomics

This powerful, high-throughput approach can identify and quantify the protein composition of isolated organelles.

Protocol:

-

Mitochondrial Isolation:

-

Isolate highly purified mitochondria using subcellular fractionation as described above, potentially including a density gradient centrifugation step (e.g., using a Percoll or sucrose (B13894) gradient) for higher purity.

-

-

Protein Extraction and Digestion:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS2 scan).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database to identify the proteins present in the mitochondrial fraction.

-

Quantitative proteomics techniques, such as label-free quantification or isobaric labeling (e.g., TMT or iTRAQ), can be used to determine the relative abundance of proteins in the mitochondrial fraction compared to other cellular compartments.[16][17]

-

Visualizing the Landscape of this compound Metabolism

Diagrams are indispensable tools for visualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway of this compound Metabolism

This diagram illustrates the core enzymatic steps in the mitochondrial catabolism of this compound.

Mitochondrial pathway of this compound metabolism.

Experimental Workflow for Subcellular Localization

This diagram outlines the major steps in determining the subcellular localization of a target protein.

Workflow for determining protein subcellular localization.

Conclusion

The metabolic pathway responsible for the degradation of this compound is unequivocally localized within the mitochondria. This compartmentalization is essential for the efficient conversion of a potentially toxic intermediate derived from valine catabolism into a key component of central carbon metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this pathway further. A thorough understanding of the subcellular organization of this compound metabolism is critical for unraveling the mechanisms of related metabolic diseases and for designing novel therapeutic strategies.

References

- 1. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valine biosynthesis in Saccharomyces cerevisiae is regulated by the mitochondrial branched-chain amino acid aminotransferase Bat1 [microbialcell.com]

- 3. ACAD8 - Wikipedia [en.wikipedia.org]

- 4. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propionyl-CoA carboxylase - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. uniprot.org [uniprot.org]

- 13. Studies on some enzymatic properties of mitochondrial propionyl carboxylase [vtechworks.lib.vt.edu]

- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 15. Sample Preparation for Proteomic Analysis of Isolated Mitochondria and Whole-Cell Extracts [protocols.io]

- 16. Mass spectrometry-based methods for analysing the mitochondrial interactome in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The physiological relevance of Methacryloyl-CoA in different organisms

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Methacryloyl-Coenzyme A (Methacryloyl-CoA) is a pivotal, yet highly reactive, intermediate in the mitochondrial catabolism of the branched-chain amino acid valine.[1] As an α,β-unsaturated thioester, its intrinsic reactivity poses a significant toxicological threat, necessitating tightly regulated metabolic processing.[2] Deficiencies in the enzymes responsible for its hydration or the hydrolysis of its downstream product lead to a class of severe inborn errors of metabolism characterized by neurological damage and metabolic instability.[3][4] This accumulation of this compound and related metabolites is considered a key pathophysiological driver in these conditions.[2][5] Furthermore, impaired clearance of this metabolite has been observed in acquired conditions such as severe liver disease, highlighting its broader clinical relevance.[6] This technical guide provides an in-depth examination of the metabolic pathways involving this compound, its role in human and bacterial physiology, its pathophysiological implications, and detailed methodologies for its study. Quantitative data are presented for comparative analysis, and key metabolic and experimental workflows are visualized to facilitate a deeper understanding of its core physiological relevance.

Introduction to this compound

This compound is an acyl-CoA thioester formed during the degradation of valine.[1] It is found in a range of organisms, including humans, mice, and bacteria like Escherichia coli.[7] Within mammalian cells, its metabolism is confined to the mitochondrial matrix.[7] The defining chemical feature of this compound is the α,β-unsaturated double bond adjacent to the thioester carbonyl group. This configuration makes it a Michael acceptor, rendering it highly susceptible to nucleophilic attack, particularly by free thiol groups in molecules like cysteine and glutathione (B108866).[8][9] This high reactivity is the basis for its cellular toxicity, as it can form adducts with proteins and deplete cellular antioxidant pools.[2][8] Consequently, its intracellular concentration is maintained at extremely low levels through efficient enzymatic conversion.

Metabolic Pathways Involving this compound

Mammalian Valine Catabolism

In mammals, this compound is an obligatory intermediate in the catabolic pathway of valine. This pathway converts valine into propionyl-CoA, which can then be converted to succinyl-CoA and enter the Krebs cycle.

The core steps involving this compound are:

-

Formation: Isobutyryl-CoA, derived from valine, is oxidized to this compound by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD) , which uses FAD as a cofactor.[10]

-

Hydration: this compound is hydrated to 3-hydroxyisobutyryl-CoA. This reaction is catalyzed by short-chain enoyl-CoA hydratase (ECHS1) , also known as crotonase.[4][11]

-

Hydrolysis: The downstream product, 3-hydroxyisobutyryl-CoA, is then hydrolyzed to 3-hydroxyisobutyrate (B1249102) and free Coenzyme A by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) .[12] This step is crucial as it removes the acyl-CoA moiety, detoxifying the intermediate and preparing it for subsequent oxidation.[12]

Figure 1: Core pathway of valine catabolism in mitochondria.

Bacterial Metabolism

In certain bacteria, this compound is also an intermediate in central carbon metabolism. For instance, in organisms like Rhodobacter sphaeroides, it is part of the ethylmalonyl-CoA pathway , which is used for acetate (B1210297) assimilation. It also appears in the 3-hydroxypropionate cycle for autotrophic CO2 fixation in bacteria such as Chloroflexus aurantiacus. In these pathways, its enzymatic transformations are crucial for carbon fixation and the generation of central metabolites.

Pathophysiological Significance

The physiological relevance of this compound is most evident when its metabolism is disrupted. Its accumulation is a central feature of several inherited metabolic diseases.

Toxicity of this compound

The toxicity of this compound stems from its chemical reactivity. As a Michael acceptor, it readily forms covalent adducts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[8] This can lead to:

-

Enzyme Inactivation: Covalent modification of active site cysteine residues can irreversibly inhibit key mitochondrial enzymes.

-

Depletion of Glutathione: Reaction with glutathione depletes the cell's primary defense against oxidative stress.

-

Mitochondrial Dysfunction: The accumulation of toxic metabolites can impair oxidative phosphorylation and overall mitochondrial function, contributing to the severe neurological symptoms seen in related disorders.[4][13]

Inborn Errors of Metabolism

Three key genetic disorders are directly linked to the impaired processing of this compound and its precursors:

-

Isobutyryl-CoA Dehydrogenase (IBD) Deficiency: Caused by mutations in the ACAD8 gene, this rare disorder impairs the conversion of isobutyryl-CoA to this compound.[14][15] While most individuals are asymptomatic, some may present with anemia, dilated cardiomyopathy, and developmental delay.[14][16] Diagnosis is often made via newborn screening showing elevated C4-acylcarnitine levels.[15]

-

Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency: Resulting from mutations in the ECHS1 gene, this is a severe mitochondrial disorder.[11] The block in the hydration of this compound leads to its accumulation.[4][5] Patients typically present in infancy with a severe neurodegenerative phenotype consistent with Leigh syndrome, featuring developmental regression, seizures, deafness, optic atrophy, and cardiomyopathy.[3][11]

-

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency: Caused by mutations in the HIBCH gene, this disorder also leads to the accumulation of upstream toxic metabolites, including this compound.[8][12] The clinical presentation is remarkably similar to ECHS1 deficiency, with patients developing Leigh-like disease and experiencing episodes of ketoacidosis.[12]

Figure 2: Enzymatic blocks leading to inherited metabolic disorders.

Role in Liver Disease

The liver is a primary site of branched-chain amino acid catabolism. In patients with severe liver diseases, such as cirrhosis and hepatocellular carcinoma, the activities of both methacrylyl-CoA hydratase (ECHS1) and HIB-CoA hydrolase (HIBCH) are significantly diminished.[6] This suggests a reduced capacity to detoxify this compound, which may contribute to the metabolic disturbances and mitochondrial dysfunction observed in chronic liver failure.[6]

Quantitative Analysis

Quantitative data on the enzymes that metabolize this compound are crucial for understanding reaction efficiencies and the impact of pathological mutations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Gene | Substrate | Km | kcat/Km (µM-1s-1) | Organism/Source |

|---|---|---|---|---|---|

| Isobutyryl-CoA Dehydrogenase (IBD) | ACAD8 | Isobutyryl-CoA | - | 0.8 | Human (recombinant)[17][18] |

| Isobutyryl-CoA Dehydrogenase (IBD) | ACAD8 | (S)-2-Methylbutyryl-CoA | - | 0.23 | Human (recombinant)[17][18] |

| Short-Chain Enoyl-CoA Hydratase (ECHS1) | ECHS1 | Crotonyl-CoA | High Specificity | - | Human[19][20] |

| Short-Chain Enoyl-CoA Hydratase (ECHS1) | ECHS1 | Methacrylyl-CoA | Moderate Specificity | - | Human[19][20] |

| Short-Chain Enoyl-CoA Hydratase (ECHS1) | ECHS1 | Tiglyl-CoA | Low Specificity | - | Human[19][20] |

| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | HIBCH | 3-Hydroxyisobutyryl-CoA | - | - | - |

A dash (-) indicates data that could not be reliably sourced from the provided search results.

Table 2: Changes in Enzyme Activity and Metabolite Levels in Disease States

| Condition | Enzyme/Metabolite | Change | Tissue/Fluid | Reference |

|---|---|---|---|---|

| Liver Cirrhosis / Hepatocellular Carcinoma | Methacrylyl-CoA Hydratase (ECHS1) Activity | ↓ 36% - 46% | Human Liver | [6] |

| Liver Cirrhosis / Hepatocellular Carcinoma | HIB-CoA Hydrolase (HIBCH) Activity | ↓ 36% - 46% | Human Liver | [6] |

| ECHS1 Deficiency (Mild Form) | ECHS1 Activity (for Methacrylyl-CoA) | ~7% residual activity | Patient Fibroblasts | [20] |

| ECHS1 Deficiency | N-acetyl-S-(2-carboxypropyl)cysteine (Methacrylyl-CoA derivative) | Markedly Increased | Patient Urine |[20] |

Key Experimental Protocols

Studying this compound requires sensitive and specific analytical techniques due to its low physiological concentration and high reactivity.

Protocol: Quantification of this compound in Tissues by LC-MS/MS

This method provides high sensitivity and specificity for the quantification of short-chain acyl-CoAs from complex biological matrices.

Principle: Tissues are homogenized and proteins are precipitated using an acid. The supernatant, containing acyl-CoAs, is cleared by solid-phase extraction (SPE) to remove interfering substances. The purified acyl-CoAs are then separated by liquid chromatography and detected by tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM).

Detailed Methodology:

-

Sample Preparation: Flash-freeze ~20-50 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 500 µL of ice-cold extraction buffer (e.g., 2.5% sulfosalicylic acid in methanol (B129727)/water).

-

Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 15 minutes. Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol, followed by 1 mL of water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove salts and polar contaminants.

-

Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

-

-

Sample Concentration: Dry the eluate under a stream of nitrogen gas and reconstitute in 100 µL of 5% methanol in water for analysis.

-

LC-MS/MS Analysis:

-

LC Column: Use a C18 reversed-phase column suitable for polar molecules.

-

Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 10 mM ammonium acetate or 0.1% formic acid.

-

Gradient: Run a gradient from 2-98% Mobile Phase B over ~10-15 minutes.

-

MS/MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor for specific precursor-to-product ion transitions (MRM) for this compound and an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA). A common transition for acyl-CoAs involves the loss of the pantetheine-adenosine diphosphate (B83284) portion.

-

Figure 3: Experimental workflow for acyl-CoA quantification.

Protocol: Spectrophotometric Assay for ECHS1 Activity

This assay measures the hydration of the α,β-double bond of an enoyl-CoA substrate, which leads to a decrease in absorbance.

Principle: Enoyl-CoA thioesters, like this compound or the common substrate crotonyl-CoA, have a characteristic absorbance peak around 263 nm due to the conjugated double bond system. The hydration of this double bond by ECHS1 eliminates the conjugation, causing a decrease in absorbance at this wavelength. The rate of this decrease is directly proportional to the enzyme's activity.

Detailed Methodology:

-

Reaction Buffer: Prepare a reaction buffer, e.g., 100 mM Tris-HCl, pH 7.5.

-

Substrate Solution: Prepare a stock solution of crotonyl-CoA or this compound in water or a mild buffer. Determine its precise concentration spectrophotometrically using its extinction coefficient.

-

Assay Procedure:

-

Set a UV/Vis spectrophotometer to measure absorbance at 263 nm at a constant temperature (e.g., 37°C).

-

In a quartz cuvette, add 950 µL of reaction buffer and 50 µL of the biological sample (e.g., mitochondrial lysate, purified enzyme).

-

Allow the mixture to equilibrate to the set temperature for 2-3 minutes.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the enoyl-CoA substrate to a final concentration of ~50-100 µM.

-

Immediately mix by inversion and start monitoring the decrease in absorbance at 263 nm for 5-10 minutes.

-

-

Calculation of Activity:

-

Determine the linear rate of absorbance change per minute (ΔA/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Sample Volume) where ε is the molar extinction coefficient for the substrate at 263 nm.

-

Conclusion and Future Directions

This compound stands at a critical metabolic crossroads. While it is an essential intermediate in valine catabolism, its inherent reactivity makes it a potent cellular toxin if not efficiently processed. The severe clinical phenotypes associated with deficiencies in ECHS1 and HIBCH underscore the absolute requirement for its metabolic control. For drug development professionals, the enzymes that regulate this compound levels represent potential therapeutic targets. Modulating their activity could offer strategies for managing inherited metabolic disorders. For researchers, many questions remain. The precise molecular mechanisms of this compound-induced neurotoxicity are not fully elucidated, and the development of specific biomarkers, such as the urinary derivative N-acetyl-S-(2-carboxypropyl)cysteine, is crucial for improving the diagnosis and monitoring of these devastating diseases.[20] Future research should focus on developing high-throughput screens for modulators of IBD, ECHS1, and HIBCH, and on creating advanced cellular and animal models to further dissect the pathophysiology of this compound accumulation.

References

- 1. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methacrylyl-coa | C25H40N7O17P3S | CID 165390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ACAD8 - Wikipedia [en.wikipedia.org]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Loss of mitochondrial fatty acid β-oxidation protein short-chain Enoyl-CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 15. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KEGG DISEASE: Isobutyryl-CoA dehydrogenase deficiency [genome.jp]

- 17. researchgate.net [researchgate.net]

- 18. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Methacryloyl-CoA Metabolic Defects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defects in the metabolic pathway of methacryloyl-CoA, critical intermediates in the catabolism of the branched-chain amino acid valine, lead to a group of rare, autosomal recessive inborn errors of metabolism. These disorders, primarily 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency and short-chain enoyl-CoA hydratase (ECHS1) deficiency, are characterized by the accumulation of toxic metabolites, mitochondrial dysfunction, and severe neurological manifestations. This technical guide provides a comprehensive overview of the genetic and biochemical basis of these defects, detailed experimental protocols for their investigation, and a summary of key quantitative data to aid in research and therapeutic development.

Introduction: The Valine Catabolic Pathway and Its Defects

The mitochondrial catabolism of valine is a multi-step process essential for energy production and the removal of potentially toxic metabolic intermediates. This compound is a key intermediate in this pathway. Enzymatic deficiencies downstream of this compound lead to the accumulation of this and other reactive compounds, causing cellular damage, particularly within the central nervous system. The two primary genetic defects in this compound metabolism are:

-

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency: Caused by mutations in the HIBCH gene, leading to a deficiency of the HIBCH enzyme.

-

Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency: Caused by mutations in the ECHS1 gene, resulting in a deficiency of the ECHS1 enzyme, which acts on methacrylyl-CoA.

Both conditions are inherited in an autosomal recessive manner and can present with a wide spectrum of clinical severity, often mimicking mitochondrial diseases like Leigh syndrome.[1][2]

Genetic Basis of this compound Metabolic Defects

The genetic underpinnings of HIBCH and ECHS1 deficiencies lie in mutations within their respective genes, leading to loss-of-function of the encoded mitochondrial enzymes.

HIBCH Deficiency

-

Gene: HIBCH (3-hydroxyisobutyryl-CoA hydrolase)

-

Locus: 2q32.2

-

Inheritance: Autosomal Recessive

-

Function: The HIBCH gene encodes the enzyme 3-hydroxyisobutyryl-CoA hydrolase, which catalyzes the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.

-

Pathophysiology: Mutations in HIBCH lead to the accumulation of upstream metabolites, including methacrylyl-CoA and its derivatives. These toxic compounds are thought to inhibit other mitochondrial enzymes, such as the pyruvate (B1213749) dehydrogenase complex (PDH), leading to secondary mitochondrial dysfunction.[3][4]

ECHS1 Deficiency

-

Gene: ECHS1 (enoyl-CoA hydratase, short chain 1)

-

Locus: 10q26.3

-

Inheritance: Autosomal Recessive

-

Function: The ECHS1 gene encodes the short-chain enoyl-CoA hydratase, a mitochondrial enzyme that hydrates methacrylyl-CoA to 3-hydroxyisobutyryl-CoA.

-

Pathophysiology: Deficiency of ECHS1 leads to a direct buildup of the highly reactive metabolite methacrylyl-CoA, as well as acryloyl-CoA.[5][6] These compounds can form adducts with cellular macromolecules, leading to widespread cellular damage and mitochondrial dysfunction.[3]

Data Presentation: Quantitative Biochemical Findings

Accurate diagnosis and monitoring of this compound metabolic defects rely on the quantitative analysis of specific biomarkers in urine and plasma, as well as the measurement of enzyme activity in patient-derived cells.

Acylcarnitine Profile

| Analyte | Condition | Specimen | Normal Range | Pathological Range | Reference(s) |

| 3-Hydroxyisobutyryl-carnitine (C4-OH) | HIBCH Deficiency | Plasma/Blood Spot | < 0.3 µM | 0.88 - 1.23 µM | [1] |

| 3-Hydroxyisobutyryl-carnitine (C4-OH) | HIBCH Deficiency | Newborn Screening Card | 0.074 ± 0.028 µM | 0.43 - 0.78 µM | [1] |

Urinary Organic Acids

| Analyte | Condition | Specimen | Normal Range | Pathological Range | Reference(s) |

| 2-Methyl-2,3-dihydroxybutyric acid | ECHS1 Deficiency | Urine | < 2 mmol/mol creatinine | 13 mmol/mol creatinine | [7] |

| 3-Methylglutaconic acid | ECHS1 Deficiency | Urine | < 20 mmol/mol creatinine | 82 mmol/mol creatinine | [7] |

Enzyme Activity

| Enzyme | Condition | Cell Type | Normal Range | Pathological Range | Reference(s) |

| HIBCH | HIBCH Deficiency | Fibroblasts | 5.3–10.5 nmol/(min.mg protein) | 1.1 - 1.7 nmol/(min.mg protein) | [1] |

| ECHS1 | ECHS1 Deficiency | Myoblasts | 100% (Control) | 28% of normal | [8] |

| ECHS1 | ECHS1 Deficiency | Liver | 100% (Control) | 4-7% (with various substrates) | [9] |

Experimental Protocols

Whole Exome Sequencing (WES) for Mutation Identification

Objective: To identify pathogenic variants in the HIBCH and ECHS1 genes.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts using standard commercial kits.

-

Library Preparation: An Illumina paired-end pre-capture library is constructed according to the manufacturer's protocol.

-

Exome Capture: The exonic regions of the genome are enriched using a commercially available exome capture kit (e.g., Agilent SureSelect Human All Exon).

-

Sequencing: The captured DNA fragments are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads are filtered.

-

Alignment: High-quality reads are aligned to the human reference genome (e.g., GRCh38/hg38).

-

Variant Calling: Single nucleotide variants (SNVs) and small insertions/deletions (indels) are identified.

-

Annotation: Variants are annotated with information such as gene context, predicted functional impact (e.g., using SIFT, PolyPhen-2), and population frequency (e.g., from gnomAD).

-

Filtering and Prioritization: Variants are filtered based on rarity (minor allele frequency < 0.01), predicted pathogenicity, and inheritance pattern (autosomal recessive). Candidate variants in HIBCH and ECHS1 are prioritized for further investigation.

-

-

Variant Confirmation: Candidate pathogenic variants are confirmed by Sanger sequencing.

HIBCH and ECHS1 Enzyme Activity Assays

Objective: To functionally confirm the pathogenicity of identified genetic variants by measuring residual enzyme activity.

Methodology (Spectrophotometric):

-